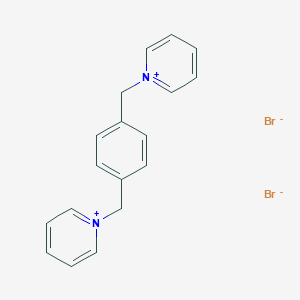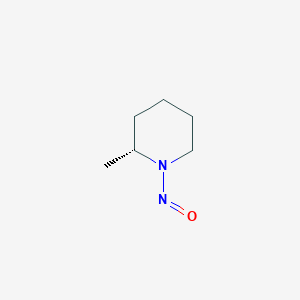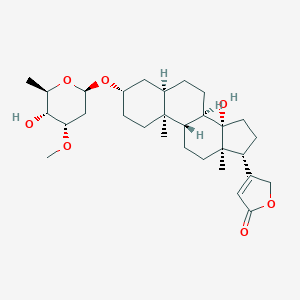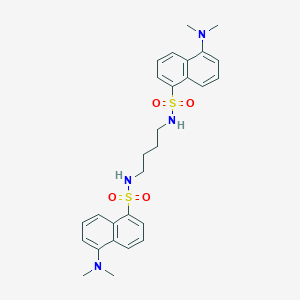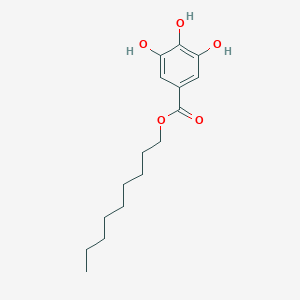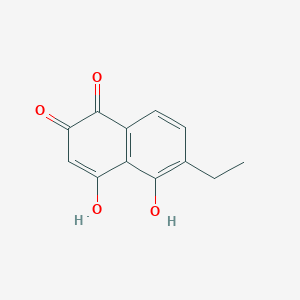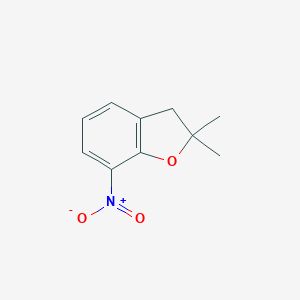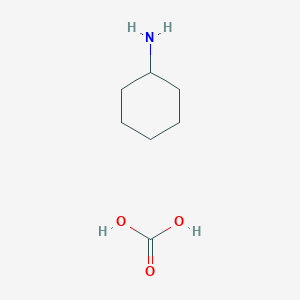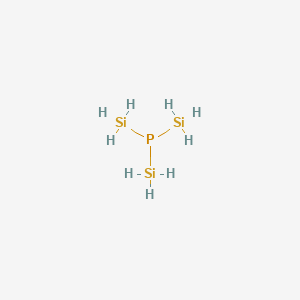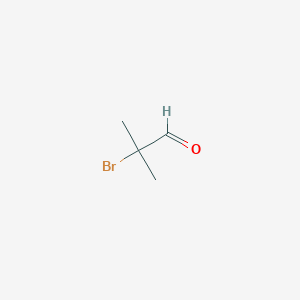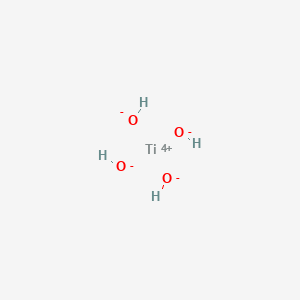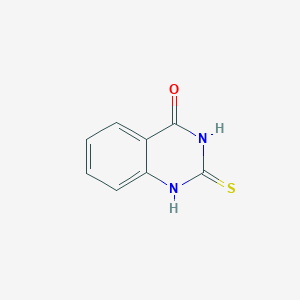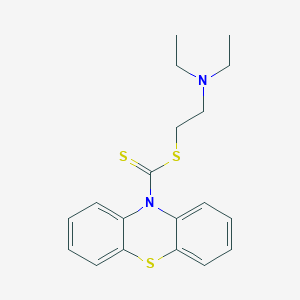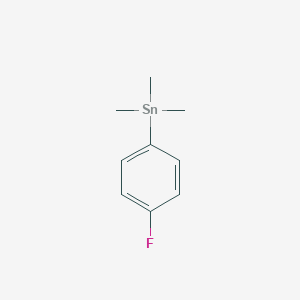
Stannane, (4-fluorophenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4-fluorophenyl)trimethyl-, also known as 4-Fluorophenyltrimethylstannane, is an organotin compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a class of organotin compounds that have been widely used in organic synthesis. The unique properties of stannane, (4-fluorophenyl)trimethyl- make it an attractive candidate for a range of applications, including in the fields of medicinal chemistry and material science.
Mecanismo De Acción
The exact mechanism of action of stannane, (4-fluorophenyl)trimethyl- is not fully understood. However, it is thought to exert its biological effects through the inhibition of key enzymes involved in cellular processes. This inhibition may lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, (4-fluorophenyl)trimethyl- offers a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its unique properties make it an attractive candidate for a range of applications. However, there are also limitations associated with the use of this compound, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are a number of potential future directions for research involving stannane, (4-fluorophenyl)trimethyl-. One key area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, there is potential for the use of stannane, (4-fluorophenyl)trimethyl- in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Aplicaciones Científicas De Investigación
Stannane, (4-fluorophenyl)trimethyl- has been the subject of extensive research due to its potential applications in a range of scientific fields. One key area of interest is in the field of medicinal chemistry, where stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit promising anti-cancer activity. This compound has also been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Propiedades
Número CAS |
14101-14-5 |
|---|---|
Nombre del producto |
Stannane, (4-fluorophenyl)trimethyl- |
Fórmula molecular |
C9H13FSn |
Peso molecular |
258.91 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
Clave InChI |
IJIVCYSWQPYWFG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)F |
SMILES canónico |
C[Sn](C)(C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

